9,12-Hexadecadienoic acid

Lipid Metabolism Cell Biology Membrane Biochemistry

9,12-Hexadecadienoic acid (C16:2 n-4) is a naturally occurring, long-chain polyunsaturated fatty acid (PUFA) characterized by a 16-carbon backbone and two double bonds at the Δ9 and Δ12 positions. As a member of the hexadecadienoic acid class, it is distinct from more common C18 PUFAs like linoleic acid.

Molecular Formula C16H28O2
Molecular Weight 252.39 g/mol
CAS No. 20261-45-4
Cat. No. B1231422
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9,12-Hexadecadienoic acid
CAS20261-45-4
Synonyms9,12-hexadecadienoic acid
Molecular FormulaC16H28O2
Molecular Weight252.39 g/mol
Structural Identifiers
SMILESCCCC=CCC=CCCCCCCCC(=O)O
InChIInChI=1S/C16H28O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h4-5,7-8H,2-3,6,9-15H2,1H3,(H,17,18)/b5-4+,8-7+
InChIKeyRVEKLXYYCHAMDF-AOSYACOCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





9,12-Hexadecadienoic Acid (CAS 20261-45-4): Essential Sourcing Data for Lipid Research and Biochemical Pathway Studies


9,12-Hexadecadienoic acid (C16:2 n-4) is a naturally occurring, long-chain polyunsaturated fatty acid (PUFA) characterized by a 16-carbon backbone and two double bonds at the Δ9 and Δ12 positions [1]. As a member of the hexadecadienoic acid class, it is distinct from more common C18 PUFAs like linoleic acid. This compound is found as a minor but unique component in specific natural sources, including fish oils and the seed oils of certain plants like *Asclepias syriaca* [1][2]. Its procurement is critical for specialized research applications, particularly as a metabolic tracer, a substrate for studying fatty acid desaturation and elongation pathways, and as an authentic standard for lipidomic analysis in systems where its presence is a distinguishing marker [3].

Why Substituting 9,12-Hexadecadienoic Acid with Common Analogs Compromises Experimental Validity


The scientific and industrial utility of 9,12-hexadecadienoic acid (C16:2 n-4) cannot be fulfilled by substituting it with its closest structural analogs, such as linoleic acid (C18:2 n-6) or palmitoleic acid (C16:1 n-7). While these compounds share certain metabolic enzymes, the differences in carbon chain length and double-bond position confer distinct biochemical fates [1]. Specifically, 9,12-hexadecadienoic acid serves as a precursor for the unique n-4 family of PUFAs [1]. Using a common C18 analog would yield the more ubiquitous n-6 and n-3 PUFA families, thereby obscuring the specific pathway under investigation. Furthermore, its distinct elution profile in gas chromatography and unique mass spectrometric fragmentation pattern make it an irreplaceable standard for accurate identification and quantification in complex biological matrices [2].

Evidence-Based Differentiation of 9,12-Hexadecadienoic Acid from Analogs: A Quantitative Guide for Procurement


Comparative Phospholipid Incorporation Efficiency in Mammalian Cells

In a direct head-to-head comparison using rat liver BRL-3A cells, 9,12-hexadecadienoic acid (16:2 n-4) was incorporated into cellular phospholipids to a similar extent as linoleic acid (18:2 n-6) [1]. This demonstrates that despite its shorter chain length and less common occurrence, this C16 PUFA is recognized and utilized by mammalian lipid metabolism machinery comparably to a major essential C18 fatty acid.

Lipid Metabolism Cell Biology Membrane Biochemistry

Potent Inhibition of Arachidonic Acid Synthesis Compared to Alpha-Linolenic Acid

The study by Nakano et al. demonstrated that 9,12-hexadecadienoic acid (16:2 n-4) is a potent modulator of the n-6 fatty acid pathway. It inhibited the synthesis of arachidonic acid (AA) from exogenous linoleic acid in BRL-3A cells as efficiently as alpha-linolenic acid (18:3 n-3), a well-established competitive inhibitor [1]. This finding positions 16:2 n-4 as a potent and specific tool for manipulating cellular fatty acid profiles.

Lipidomics Eicosanoid Biosynthesis Nutritional Biochemistry

Biotransformation Yield by a Bifunctional Δ12/Δ15 Desaturase in Yeast

Expression of a novel bifunctional Δ12/Δ15 fatty acid desaturase from *Coprinus cinereus* (Cop-odeA) in yeast resulted in the accumulation of specific PUFAs. Among these, 9,12-hexadecadienoic acid constituted 8.8% of the total fatty acid pool, demonstrating its role as a major product of this engineered pathway. This is in stark contrast to the 1.0% yield for its desaturation product, 9,12,15-hexadecatrienoic acid, and the 29.0% yield for linoleic acid (C18:2) [1].

Metabolic Engineering Industrial Biotechnology Synthetic Biology

Species-Specific Occurrence as a Distinct Chemotaxonomic Marker

The occurrence of 9,12-hexadecadienoic acid is not ubiquitous. In the seed oil of *Androsace septentrionalis*, it was identified as one of the 'unusual' fatty acids, with its presence and specific isomeric form (9-cis,12-cis) serving as a key differentiator from related plant species [1]. Co-chromatography established its identity with the 16:2-acid typical of the *Asclepiadaceae* family, while distinguishing it from the 16:2-acid found in *Ranunculus* species. In contrast, the same oil contained a high level (21.4%) of the common MUFA palmitoleic acid (16:1Δ9c) and an elevated (3.8%) level of 18:1Δ11c [1].

Chemotaxonomy Botany Natural Product Chemistry

High-Impact Application Scenarios for 9,12-Hexadecadienoic Acid (CAS 20261-45-4)


Investigating the n-4 Polyunsaturated Fatty Acid Metabolic Pathway in Mammalian Systems

This compound is the ideal substrate for tracing the elongation and desaturation of the n-4 PUFA family in cell culture. As demonstrated, it is efficiently taken up and incorporated into phospholipids similarly to linoleic acid and is actively converted into longer-chain n-4 metabolites [1]. Its use enables researchers to specifically track this minor pathway without the confounding background of abundant n-6 and n-3 fatty acids.

As a Selective Tool for Modulating Arachidonic Acid and Eicosanoid Biosynthesis

For studies focused on the downregulation of pro-inflammatory n-6 eicosanoid precursors, 9,12-hexadecadienoic acid provides a potent and specific means of intervention. Evidence shows it inhibits arachidonic acid synthesis as effectively as alpha-linolenic acid [1]. This allows for the dissection of lipid signaling pathways with a tool that is structurally and metabolically distinct from the more common n-3 fatty acids.

Authentic Reference Standard for GC-MS and LC-MS in Lipidomics and Natural Product Analysis

The compound's unique structure ensures a distinct retention time and mass fragmentation pattern, making it an essential reference standard for the accurate identification and quantification of 16:2 isomers in complex samples [2]. Its value is especially high in chemotaxonomic studies, where its presence definitively distinguishes plant families like *Asclepiadaceae* from others [2].

Intermediate for Metabolic Engineering of Non-Native Polyunsaturated Fatty Acids

In industrial biotechnology, 9,12-hexadecadienoic acid is a key intermediate in the heterologous production of novel PUFAs. Data from engineered yeast confirms its accumulation as a major product (8.8% of total fatty acids) when expressing specific desaturases [3]. This quantitative yield data is essential for process development and strain improvement aimed at producing high-value, rare PUFAs.

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